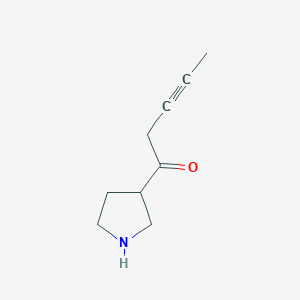
1-(Pyrrolidin-3-yl)pent-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)pent-3-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by the presence of a pyrrolidine ring attached to a pent-3-yn-1-one moiety
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)pent-3-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate alkyne precursor under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, which typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)pent-3-yn-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Pyrrolidin-3-yl)pent-3-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)pent-3-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function . The compound’s alkyne moiety may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)pent-3-yn-1-one can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Pyrrolidine-2,5-dione: Utilized in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
Prolinol: Employed in asymmetric synthesis and as a chiral auxiliary in enantioselective reactions.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpent-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-9(11)8-5-6-10-7-8/h8,10H,4-7H2,1H3 |
InChI Key |
VHOJDHDMRFKXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


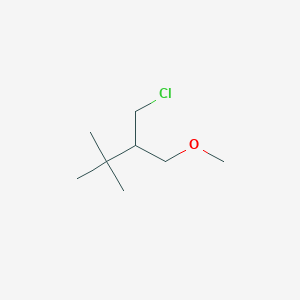
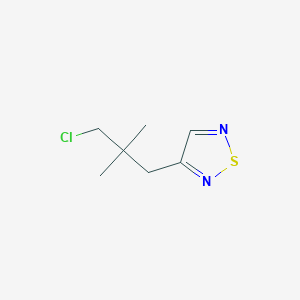


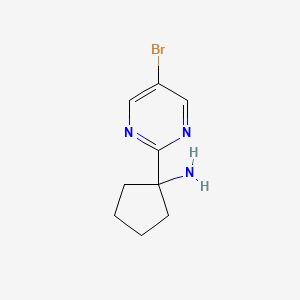
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
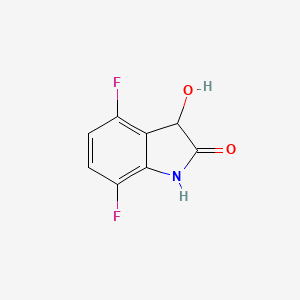
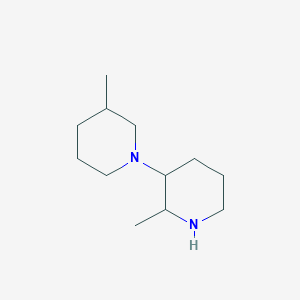
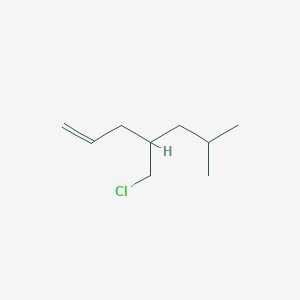
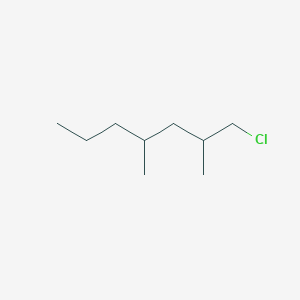
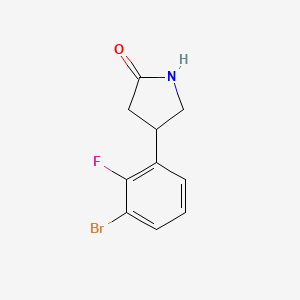
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
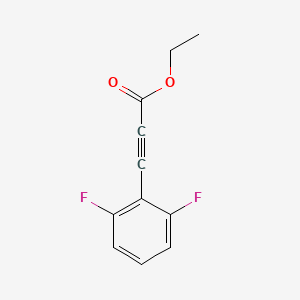
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
